molecular formula C8H6BF5O2 B14183211 Dimethyl (pentafluorophenyl)boronate CAS No. 848609-02-9

Dimethyl (pentafluorophenyl)boronate

Cat. No.: B14183211
CAS No.: 848609-02-9
M. Wt: 239.94 g/mol
InChI Key: YEGQXLCCMJVHGU-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)dimethoxyborane is an organoboron compound characterized by the presence of a pentafluorophenyl group attached to a boron atom, which is further bonded to two methoxy groups. This compound is known for its high Lewis acidity and unique reactivity, making it a valuable reagent in various chemical transformations and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Pentafluorophenyl)dimethoxyborane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

C6F5B(OH)2+2CH3OHC6F5B(OCH3)2+2H2OC_6F_5B(OH)_2 + 2 CH_3OH \rightarrow C_6F_5B(OCH_3)_2 + 2 H_2O C6​F5​B(OH)2​+2CH3​OH→C6​F5​B(OCH3​)2​+2H2​O

Another method involves the direct reaction of pentafluorophenylborane with methanol under controlled conditions.

Industrial Production Methods: Industrial production of (Pentafluorophenyl)dimethoxyborane typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (Pentafluorophenyl)dimethoxyborane undergoes various chemical reactions, including:

    Hydroboration: Reacts with alkenes to form organoboron compounds.

    Oxidation: Can be oxidized to form boronic acids or borates.

    Substitution: Undergoes nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Hydroboration: Typically performed with alkenes in the presence of a catalyst such as rhodium or platinum.

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

    Hydroboration: Produces organoboron compounds.

    Oxidation: Yields boronic acids or borates.

    Substitution: Forms substituted boron compounds with various functional groups.

Scientific Research Applications

(Pentafluorophenyl)dimethoxyborane has a wide range of applications in scientific research:

    Chemistry: Used as a Lewis acid catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)dimethoxyborane is primarily based on its high Lewis acidity, which allows it to act as an electron pair acceptor. This property enables the compound to activate various substrates, facilitating chemical transformations. The pentafluorophenyl group enhances the stability and reactivity of the boron center, making it a versatile reagent in numerous reactions.

Comparison with Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and used in similar applications.

    Bis(pentafluorophenyl)borane: Another related compound with comparable reactivity and applications.

    Tetrakis(pentafluorophenyl)borate: Used as a co-catalyst in polymerization reactions.

Uniqueness: (Pentafluorophenyl)dimethoxyborane is unique due to the presence of methoxy groups, which provide additional reactivity and versatility in chemical transformations. This compound’s ability to participate in a wide range of reactions, coupled with its high stability, makes it a valuable reagent in both research and industrial settings.

Properties

IUPAC Name

dimethoxy-(2,3,4,5,6-pentafluorophenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGQXLCCMJVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593221
Record name Dimethyl (pentafluorophenyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848609-02-9
Record name Dimethyl (pentafluorophenyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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